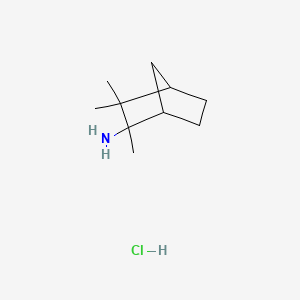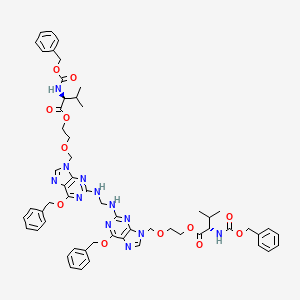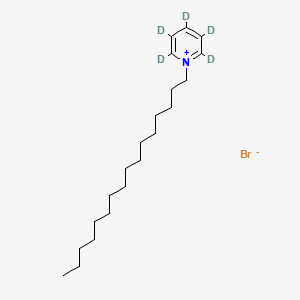
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is a chemical compound with the molecular formula C12H13NO4. It is commonly referred to as DMAA-d6 and is used in scientific research to study the mechanism of action and physiological effects of certain drugs. DMAA-d6 is a deuterated derivative of 4-Hydroxy Phenylacetic Acid (4-HPAA), which is a metabolite of the neurotransmitter dopamine. DMAA-d6 is synthesized using a specific method, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Wirkmechanismus
The mechanism of action of DMAA-d6 is not well understood. However, it is believed to be similar to that of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester, which is a metabolite of dopamine. 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester is involved in the regulation of dopamine levels in the brain, and it has been suggested that DMAA-d6 may also have a similar role in dopamine regulation.
Biochemische Und Physiologische Effekte
DMAA-d6 has been shown to have biochemical and physiological effects in various studies. It has been reported to increase the levels of dopamine and other neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders. DMAA-d6 has also been shown to have antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
DMAA-d6 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also a deuterated derivative, which makes it useful as an internal standard in mass spectrometry analysis. However, DMAA-d6 has certain limitations as well. It is not a naturally occurring compound, and its physiological effects may not be representative of those of the parent compound, 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester. Additionally, DMAA-d6 may not be suitable for studying the metabolism of drugs that are metabolized by pathways other than those involving 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester.
Zukünftige Richtungen
There are several future directions for the study of DMAA-d6. One possible direction is to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to study its role in the regulation of dopamine levels in the brain and its potential implications for the development of drugs that target the dopamine system. Additionally, further studies are needed to better understand the mechanism of action and physiological effects of DMAA-d6.
Synthesemethoden
DMAA-d6 is synthesized using a method that involves the reaction of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester with dimethylamine-d6 and ethyl chloroformate. The reaction takes place in the presence of a catalyst and a solvent, and the resulting product is purified using chromatography. The synthesis method is reliable and produces high yields of DMAA-d6, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
DMAA-d6 is used in scientific research to study the mechanism of action and physiological effects of certain drugs. It is commonly used as an internal standard in mass spectrometry analysis to quantify the levels of 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester and other related compounds in biological samples. DMAA-d6 is also used in drug metabolism studies to investigate the metabolic pathways of drugs that are metabolized to 4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester.
Eigenschaften
CAS-Nummer |
1346603-09-5 |
|---|---|
Produktname |
4-Hydroxy Benzeneacetic Acid 2-(Dimethylamino-d6)-2-oxoethyl Ester |
Molekularformel |
C12H15NO4 |
Molekulargewicht |
243.292 |
IUPAC-Name |
[2-[bis(trideuteriomethyl)amino]-2-oxoethyl] 2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H15NO4/c1-13(2)11(15)8-17-12(16)7-9-3-5-10(14)6-4-9/h3-6,14H,7-8H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
QFOYXHSRNCTJOV-WFGJKAKNSA-N |
SMILES |
CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)
![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)
![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)
